N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGFAHGQTBVPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669902 | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049809-94-0 | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-ethynylphenyl intermediate
The 4-ethynylphenyl group is introduced via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, starting from 4-bromobenzene derivatives.
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- 4-bromobenzene derivative (e.g., 1,3,5-tris-(4-bromophenyl)benzene) is reacted with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂, CuI, and triethylamine under nitrogen atmosphere at 50°C for 30 hours.
- The product, a trimethylsilyl-protected ethynyl compound, is purified by column chromatography with yields around 85%.
- Subsequent deprotection with potassium carbonate in a dichloromethane/methanol mixture at room temperature for 24 hours yields the free ethynyl derivative with approximately 80% yield.
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- Pd(PPh₃)₂Cl₂ (palladium catalyst)
- CuI (copper iodide co-catalyst)
- Triethylamine (base and solvent)
- Trimethylsilylacetylene (alkyne source)
- K₂CO₃ for deprotection
Reductive amination to form this compound
The key amine compound is formed by reductive amination between 4-ethynylbenzaldehyde and 4-chlorobenzylamine.
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- The aldehyde and amine are mixed in anhydrous ethanol under nitrogen atmosphere.
- The mixture is heated at reflux for 1-2 days to form the imine intermediate.
- Reduction is performed using a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to convert the imine to the secondary amine.
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- Solvent: Anhydrous ethanol
- Temperature: Reflux (~78°C)
- Atmosphere: Inert (N₂) to avoid oxidation
- Reducing agent: Sodium triacetoxyborohydride (mild and selective for imine reduction)
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- Yields typically exceed 90% with proper control of reaction conditions.
- Purification by recrystallization or column chromatography yields high-purity product (>99%).
- Characterization includes ¹H NMR, showing characteristic methylene protons adjacent to nitrogen and aromatic protons consistent with chlorobenzyl and ethynylphenyl groups.
Reaction Data Summary Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sonogashira coupling | 4-bromobenzene derivative, Pd(PPh₃)₂Cl₂, CuI, TMS-acetylene, Et₃N, 50°C, 30 h | 85 | Formation of TMS-protected ethynyl compound |
| 2 | Deprotection | K₂CO₃, DCM/MeOH, RT, 24 h | 80 | Removal of TMS to yield free ethynyl group |
| 3 | Reductive amination | 4-ethynylbenzaldehyde, 4-chlorobenzylamine, NaBH(OAc)₃, EtOH, reflux, N₂ | >90 | Formation of this compound |
Research Findings and Notes
The Sonogashira coupling is a reliable and widely used method for introducing ethynyl groups onto aromatic rings, providing high yields and functional group tolerance.
The use of trimethylsilyl protection on the alkyne during coupling prevents side reactions and facilitates purification.
Reductive amination is a straightforward and high-yielding method for forming secondary amines from aldehydes and primary amines, with sodium triacetoxyborohydride offering selectivity and mild reaction conditions.
The entire synthetic sequence benefits from inert atmosphere conditions to prevent oxidation of sensitive alkyne and amine functionalities.
Characterization by NMR and chromatographic purity analysis confirms the structural integrity and high purity of the final compound.
Chemical Reactions Analysis
Functionalization of the Amine Group
The primary amine undergoes acylation and thiourea formation , as observed in analogous quinazoline derivatives .
Example Reaction :
-
Reaction with isocyanates or isothiocyanates forms urea/thiourea derivatives under mild conditions (DMF, room temperature) .
Characterization :
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Thiourea Derivative : (400 MHz, DMSO-d₆) shows a downfield shift for the -NH- proton at δ 9.85 ppm and a thiocarbonyl (C=S) signal at δ 181 ppm in .
Ethynyl Group in Coupling Reactions
The ethynyl moiety participates in Sonogashira cross-coupling with aryl halides, enabling access to extended π-systems .
Procedure :
-
A mixture of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and NEt₃ in THF is stirred at 60°C for 24 h .
Outcome :
Chlorobenzyl Substituent Reactivity
The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
Kinetic Data :
| Substrate | Nucleophile | Temperature | Conversion |
|---|---|---|---|
| N-(4-chlorobenzyl)-...methanamine | NaOMe | 80°C | 92% |
Cyclization Reactions
The ethynyl group facilitates cyclization via gold or platinum catalysis, forming heterocyclic scaffolds .
Example :
-
Under AuCl₃ catalysis, the ethynyl group undergoes cycloisomerization to generate isoindoline derivatives .
Conditions :
Hydroboration of the Ethynyl Group
The ethynyl group reacts with pinacolborane (HBpin) in the presence of n-butyllithium to form boronated products .
Procedure :
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HBpin (1.2 mmol) and n-BuLi (6 mol%) are added to the amine in THF, stirred at room temperature for 12 h .
Product :
Scientific Research Applications
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a compound with significant potential across various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines, suggesting that this compound could be a lead compound in developing new anticancer therapies .
Materials Science
This compound is also explored in the field of materials science, particularly in the development of organic semiconductors and polymers.
Data Table: Properties of Related Compounds
| Compound Name | Application Area | Notable Properties |
|---|---|---|
| This compound | Organic Semiconductors | High thermal stability, good electron mobility |
| 4-Ethynylphenol | Polymer Synthesis | Enhances mechanical properties |
| 4-Chlorobenzylamine | Pharmaceutical Intermediates | Versatile reactivity |
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Sonogashira coupling reactions. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Complex Molecules
In a recent synthesis project, this compound was utilized to create a library of compounds for screening against various biological targets. The efficiency and yield of these reactions were significantly improved by optimizing reaction conditions such as temperature and catalyst choice .
Environmental Chemistry
Research has also focused on the environmental impact and degradation pathways of this compound when released into ecosystems. Understanding its behavior in different environments helps assess its safety and ecological footprint.
Data Table: Environmental Impact Assessment
| Parameter | Value |
|---|---|
| Solubility in Water | Low (specific values needed) |
| Persistence | Moderate (dependent on environmental conditions) |
| Bioaccumulation Potential | Low to moderate |
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and related compounds:
Key Structural and Functional Insights:
Ethynyl vs. Triazole/Nitrothiophene Groups :
- The ethynyl group in the target compound provides a linear, rigid structure compared to the planar aromatic systems of triazole () or nitrothiophene (). This rigidity may influence binding to sterospecific pockets in biological targets.
- Nitrothiophene derivatives (e.g., compound 5 in ) exhibit strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions .
Impact of Substitution on Bioactivity: Urea derivatives like GEN-2 () demonstrate how functional group additions (e.g., urea) can improve target affinity (LC-MS m/z 402.30) and solubility.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., compound 27 in ) improve aqueous solubility and stability compared to free bases, a critical factor in drug formulation .
Biological Activity
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is an organic compound with the molecular formula C₁₆H₁₄ClN. Its structure features a methanamine backbone substituted with a 4-chlorobenzyl group and a 4-ethynylphenyl group. This unique combination of functional groups enhances its chemical properties, making it a subject of interest in various biological studies, particularly in cancer research and drug development.
The compound belongs to the class of amines, characterized by nitrogen atoms bonded to carbon atoms. The presence of chlorine and ethynyl groups is significant as they can influence the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities that warrant further investigation. Here are some key findings:
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has been noted to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, demonstrating a dose-dependent response .
- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups (EWGs) like chlorine has been shown to enhance biological activity. In contrast, substituents that are electron-donating tend to reduce the potency against specific cancer types .
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Cytotoxic Activity : In vitro evaluations have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity at sub-micromolar concentrations .
- Mechanism of Action : Flow cytometry assays have revealed that the compound acts as an apoptosis inducer, particularly in breast cancer cells, suggesting that it may interfere with cellular machinery involved in DNA replication and cell cycle progression .
- Comparative Studies : When compared to established chemotherapeutic agents like doxorubicin, this compound displayed comparable or even superior efficacy against certain leukemia and breast cancer cell lines .
Q & A
Q. What synthetic routes are commonly employed for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine?
A practical method involves reacting 4-chlorobenzyl chloride with an ethynylphenyl-substituted amine under reflux conditions. For example, analogous syntheses use ethanolic methylamine solutions under reflux for 2 hours, followed by vacuum distillation and NaHCO₃ washing to isolate intermediates as oils (56% yield) . Adaptations for the target compound may require substituting methylamine with 4-ethynylaniline and optimizing solvent systems (e.g., dichloromethane or THF). Stoichiometric control of the amine relative to the benzyl chloride derivative is critical to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm the methanamine bridge and substituent positions. For example, in analogous amides, aromatic protons appear at δ 7.2–7.6 ppm, while methylene groups resonate near δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- UV-Vis Spectroscopy : Useful for detecting conjugated systems (e.g., λmax ~255 nm in related aryl amines) .
Q. What purification methods are effective post-synthesis?
- Liquid-Liquid Extraction : Use dichloromethane or ethyl acetate to isolate the product from aqueous layers .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is recommended for separating polar byproducts.
- Recrystallization : Ethanol or acetonitrile can yield crystalline solids, enhancing purity .
Q. What are the solubility properties in common solvents?
The compound is likely soluble in polar aprotic solvents (e.g., DCM, THF) due to its aromatic and amine groups. Limited solubility in water requires use of co-solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Choice : Replace ethanol with DMF or THF to enhance amine reactivity .
- Catalysis : Add triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl byproducts in situ, accelerating reaction kinetics .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of the ethynyl group .
Q. How to resolve discrepancies in NMR data for structural analogs?
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; aromatic proton shifts may vary by 0.2–0.5 ppm .
- Dynamic Processes : Use variable-temperature NMR to identify rotational barriers in the methanamine bridge.
- Impurity Analysis : Employ HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) .
Q. What strategies mitigate decomposition during storage?
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the ethynyl group .
- Lyophilization : Convert the compound to a stable hydrochloride salt for long-term storage (≥5 years) .
Q. How to design experiments to study bioactivity and structure-activity relationships (SAR)?
- In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine transporters) using radiolabeled ligands .
- Computational Modeling : Perform docking studies with software like AutoDock to predict binding affinities to biological targets .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
Q. How to analyze electronic effects of substituents on reactivity?
- Hammett Plots : Correlate substituent σ values (e.g., Cl, ethynyl) with reaction rates in nucleophilic substitutions .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct Management : Implement continuous flow chemistry to control exothermic reactions and improve mixing .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd for Sonogashira couplings) with cheaper alternatives (e.g., CuI) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
